Methyl 2-((furan-2-ylmethyl)amino)acetate
Description
Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate (C₉H₁₁NO₄)
Ethyl 2-[ethyl(furan-2-ylmethyl)amino]acetate (C₁₁H₁₇NO₃)
Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate (C₁₀H₁₁Cl₂NO₄S)
- Incorporates a bulky dichlorophenyl group and sulfonamide, reducing conformational flexibility .
Table 3: Structural Comparison of Furan-Amino Acid Esters
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | XLogP3 |
|---|---|---|---|---|
| This compound | C₈H₁₁NO₃ | 169.18 | Methyl ester, furan, amine | 0.3 |
| Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | C₉H₁₁NO₄ | 197.19 | Ethyl ester, ketone, furan | −0.5 |
| Ethyl 2-[ethyl(furan-2-ylmethyl)amino]acetate | C₁₁H₁₇NO₃ | 211.26 | Ethyl ester, ethylamine, furan | 1.2 |
These structural variations influence physicochemical properties such as solubility , reactivity in nucleophilic acyl substitution , and biological target affinity . For instance, the keto group in ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate enhances electrophilicity, making it more reactive toward Grignard reagents compared to the parent compound .
Properties
IUPAC Name |
methyl 2-(furan-2-ylmethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJFAPQNMMVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Furfurylamine with Haloacetate Esters
The most common and straightforward method to prepare methyl 2-((furan-2-ylmethyl)amino)acetate involves the nucleophilic substitution of furfurylamine with methyl chloroacetate or ethyl chloroacetate, followed by ester interchange if necessary.
$$
\text{Furfurylamine} + \text{Methyl chloroacetate} \xrightarrow{\text{Base, Solvent, Heat}} \text{this compound}
$$
Key Reaction Conditions and Procedure:
- Furfurylamine is dissolved in an aprotic solvent such as toluene.
- A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
- Methyl chloroacetate or ethyl chloroacetate is added slowly.
- The mixture is heated to temperatures ranging from 65 °C to 115 °C for several hours (3 to 26 hours depending on scale and conditions).
- After completion, the reaction mixture is cooled, and the product is extracted and purified by standard organic work-up procedures including washing with water, brine, drying over anhydrous magnesium sulfate, and solvent evaporation under reduced pressure.
Example from Patent Literature:
- Furfurylamine (5.50 mL, 51.5 mmol) and triethylamine (7.90 mL, 56.5 mmol) are dissolved in toluene (27.5 mL).
- Ethyl chloroacetate (6.05 mL, 56.5 mmol) is added.
- The mixture is heated at 115 °C for 3 hours.
- Work-up involves aqueous extraction, washing, drying, and evaporation to yield ethyl 2-((furan-2-ylmethyl)amino)acetate as a yellow liquid with a 75.8% yield.
| Parameter | Details |
|---|---|
| Solvent | Toluene |
| Base | Triethylamine |
| Temperature | 65–115 °C |
| Reaction time | 3–26 hours |
| Yield | ~75–80% |
| Work-up | Aqueous extraction, drying, evaporation |
Alternative Esterification and Transesterification Routes
If ethyl esters are initially formed, they can be converted to methyl esters via transesterification:
- The ethyl ester product (ethyl 2-((furan-2-ylmethyl)amino)acetate) can be treated with methanol in the presence of a base (e.g., potassium carbonate) or acid catalyst to yield the methyl ester.
- This step allows flexibility in obtaining the methyl ester when ethyl chloroacetate is used initially due to availability or reactivity reasons.
Multi-Step Synthetic Routes Involving Imine Formation and Reduction
Some advanced synthetic protocols involve multi-step sequences starting from furfural and tosylamide derivatives, followed by imine formation, reduction, and subsequent alkylation steps to yield the target compound or its derivatives.
Example from Research Literature:
- Tosylamide and furfural are heated with tetraethoxysilane to form an imine intermediate.
- The imine is reduced with sodium borohydride in THF/methanol to yield sulfonamide intermediates.
- Further alkylation with bromoacetophenone derivatives and subsequent transformations lead to related aminoacetate compounds.
- Final purification is achieved via flash column chromatography.
This route is more complex and typically used for derivatives or analogs rather than the direct preparation of this compound itself.
Reaction Optimization and Purification Notes
- Use of triethylamine or other tertiary amines is crucial to neutralize HCl and drive the reaction forward.
- Reaction temperature and time significantly affect yield and purity; higher temperatures accelerate reaction but may require careful control to avoid side reactions.
- Purification typically involves liquid-liquid extraction with ethyl acetate, washing with water and brine, drying, and solvent removal.
- Crystallization or column chromatography may be used for further purification depending on scale and desired purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct alkylation with methyl chloroacetate | Furfurylamine + Methyl chloroacetate | Toluene, triethylamine, 65–115 °C, 3–26 h | ~75–80 | Simple, scalable, widely used |
| Alkylation with ethyl chloroacetate + transesterification | Furfurylamine + Ethyl chloroacetate + MeOH | Similar to above + base-catalyzed transesterification | Variable | Allows flexibility in ester group |
| Multi-step imine formation and reduction | Tosylamide + Furfural + NaBH4 + alkylation reagents | Heating, reduction, alkylation, chromatography | Variable | For complex derivatives, less direct |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((furan-2-ylmethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-((furan-2-ylmethyl)amino)acetate has the molecular formula and a molecular weight of 171.18 g/mol. The compound features a furan ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including:
These findings suggest that modifications to the furan moiety can enhance antitumor efficacy.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A study reported that certain derivatives exhibited significant antibacterial effects against multi-drug resistant strains:
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative X | MRSA | 3.125 | |
| Derivative Y | E. coli | 6.25 | |
| Derivative Z | P. aeruginosa | 12.50 |
These results indicate the compound's potential as a lead structure for developing new antibiotics.
Agrochemical Applications
This compound has been explored for use in agrochemicals due to its bioactivity against plant pathogens. Research indicates that formulations containing this compound can enhance plant resistance to fungal infections:
| Formulation | Target Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| Formulation A | Fusarium spp. | 85 | |
| Formulation B | Botrytis cinerea | 90 |
This data supports the potential of the compound in agricultural applications.
Material Science Applications
In material science, this compound has been utilized in synthesizing polymers with enhanced properties. The incorporation of furan into polymer matrices has shown improvements in thermal stability and mechanical strength:
| Polymer Type | Property Enhanced | Testing Method |
|---|---|---|
| Polyurethane | Tensile Strength | ASTM D638 |
| Epoxy Resin | Thermal Stability | TGA |
These enhancements make the compound attractive for developing advanced materials.
Case Study 1: Antitumor Activity
A series of this compound derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The most effective derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a comprehensive study evaluating various derivatives against resistant bacterial strains, one derivative exhibited potent activity against MRSA, outperforming traditional antibiotics, which underscores the need for further exploration in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 2-((furan-2-ylmethyl)amino)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Disrupting cell membranes: Leading to cell lysis or apoptosis.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related esters and aminoacetates (Table 1):
Key Observations :
- Ester Group Variation : Ethyl esters (e.g., ) generally exhibit lower volatility compared to methyl esters, influencing solubility and reactivity in synthetic pathways.
- Heterocyclic Substituents : Replacement of the furan ring with thiophene (as in ) alters electronic properties and bioavailability. Thiophene derivatives are often more lipophilic, affecting membrane permeability.
- Functional Group Modifications : Chloro or nitro substituents (e.g., ) enhance electrophilicity, making these derivatives reactive in Michael addition or cyclocondensation reactions.
Functional Group Analysis
- Aminoacetate Backbone: The amino linkage in this compound enables nucleophilic reactions, such as condensation with carbonyl groups to form imidazolidinediones (e.g., ).
- Furan vs. Other Heterocycles: Furan’s oxygen atom contributes to hydrogen-bonding interactions, unlike sulfur in thiophene () or nitrogen in pyridine (). This impacts crystal packing and intermolecular interactions, as seen in furanone derivatives ().
Physicochemical Properties
Biological Activity
Methyl 2-((furan-2-ylmethyl)amino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by the presence of a furan ring, which is known for its diverse biological properties. The furan moiety often contributes to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. The following table summarizes the IC50 values of various furan derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 120.06 |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Vero | 124.46 |
| This compound (Hypothetical) | HeLa | TBD |
| This compound (Hypothetical) | HepG2 | TBD |
The compound methyl 5-(hydroxymethyl)-2-furan carboxylate was shown to possess significant cytotoxicity against the HeLa cell line with an IC50 value of 62.37 µg/mL, indicating a promising anticancer activity profile . Although specific data for this compound is limited, its structural similarity suggests potential efficacy.
Antibacterial Activity
Research has also highlighted the antibacterial properties of furan derivatives. For instance, the following table presents minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 500.00 |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | 500.00 |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | E. coli | 250.00 |
The compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with MIC values around 500 µg/mL, and a lower MIC against E. coli at 250 µg/mL .
Case Studies
A significant case study involved the synthesis and evaluation of various furan derivatives, including methyl 5-(hydroxymethyl)-2-furan carboxylate, which showed promising results in both anticancer and antibacterial assays. The structure-activity relationship (SAR) analysis indicated that modifications to the furan ring could enhance biological activity, suggesting that this compound may exhibit similar trends .
Q & A
Q. How are computational methods applied to predict its biological activity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., kinases). Validate with in vitro IC50 assays .
- ADMET prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
